molecular formula C13H8Cl2FNO B2651484 4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol CAS No. 1224018-77-2

4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol

Cat. No. B2651484
CAS RN: 1224018-77-2
M. Wt: 284.11
InChI Key: DNNPCIHMWJLIAK-REZTVBANSA-N
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Description

This compound is a biochemical used for proteomics research . It has a molecular formula of C13H8Cl2FNO and a molecular weight of 284.11 .


Synthesis Analysis

The Schiff base ligand, 4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol, and its metal (II) complexes were synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes “O” and “N” donor atoms of the Schiff base ligand that participate in coordination with the metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .


Chemical Reactions Analysis

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .


Physical And Chemical Properties Analysis

The compound has a brown color and a melting point greater than 350°C . Its molar conductance is 16 Ohm−1·cm2·mol−1 .

Scientific Research Applications

Synthesis and Characterization

Research has shown that compounds related to 4-Chloro-2-{(E)-[(2-Chloro-5-Fluorophenyl)Imino]Methyl}Phenol are synthesized and characterized for their properties. For instance, Kaya and Gül (2004) studied the synthesis and characterization of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes, highlighting their thermal degradation and stability under different conditions (Kaya & Gül, 2004).

Experimental and Theoretical Studies

The experimental and theoretical analysis of similar compounds has been conducted, as demonstrated by Kusmariya and Mishra (2015). They reported on the synthesis, DFT, Docking, and Fluorescence studies of Schiff base organic compounds, revealing insights into their molecular geometry and electronic absorption spectra (Kusmariya & Mishra, 2015).

Biological Activity Studies

Palreddy et al. (2015) synthesized and characterized novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes, investigating their biological activity. This demonstrates the compound's potential in biological applications (Palreddy et al., 2015).

Supramolecular Architecture Studies

Yadav et al. (2019) synthesized two distinct classes of compounds related to 4-Chloro-2-{(E)-[(2-Chloro-5-Fluorophenyl)Imino]Methyl}Phenol and examined their supramolecular architectures. This research is essential for understanding the molecular interactions and potential applications in materials science (Yadav et al., 2019).

Molecular Docking and Computational Studies

The use of molecular docking and computational studies to explore the properties of related compounds is evident in the research conducted by Rafique et al. (2022). They synthesized derivatives of 4-aminophenol and performed antimicrobial and antidiabetic activities along with DNA interaction studies (Rafique et al., 2022).

Corrosion Inhibition Studies

Research has also explored the use of imines similar to 4-Chloro-2-{(E)-[(2-Chloro-5-Fluorophenyl)Imino]Methyl}Phenol as corrosion inhibitors. For instance, Shanbhag et al. (2007) investigated the inhibitory effects of imines on the corrosion of mild steel in hydrochloric acid solution (Shanbhag et al., 2007).

Mechanism of Action

While the exact mechanism of action is not specified in the available resources, it is known that Schiff base metal complexes have a diverse spectrum of biological and pharmaceutical activities . For instance, transition metal complexes of Schiff base ligands bearing “O” and “N” donor atoms are very important because of their biological properties such as antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic .

Future Directions

The Schiff base ligand and its metal (II) complexes have shown promising results in bactericidal activity . Future research could focus on exploring other biological activities of these complexes and their potential applications in medical and pharmaceutical fields.

properties

IUPAC Name

4-chloro-2-[(2-chloro-5-fluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNPCIHMWJLIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol

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